molecular formula C18H17BrN4O2 B5120225 N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine

N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine

Cat. No.: B5120225
M. Wt: 401.3 g/mol
InChI Key: TUMLUXWJAQPPMX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a benzimidazole core, a nitro group, and a bromophenyl group. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzimidazole core.

Scientific Research Applications

N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components . The bromophenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine stands out due to its spiro structure, which imparts unique steric and electronic properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c19-12-4-6-13(7-5-12)20-17-15(23(24)25)9-8-14-16(17)22-18(21-14)10-2-1-3-11-18/h4-9,20H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMLUXWJAQPPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C3C=CC(=C(C3=N2)NC4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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